molecular formula C17H19N5OS B6426407 6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327342-88-9

6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6426407
CAS RN: 2327342-88-9
M. Wt: 341.4 g/mol
InChI Key: QZICKSXLZJSWMA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The pyrimidinyl group is a component of several important biomolecules, including nucleic acids .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including amidation and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Similar compounds often have a high boiling point and are relatively dense .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 1-(2-pyrimidyl)piperazine, have been identified as metabolites of buspirone , which is known to interact with serotonin and dopamine receptors in the brain.

Mode of Action

Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase . This inhibition could potentially lead to an increase in the concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Pharmacokinetics

Similar compounds have been used as derivatization reagents for carboxyl groups on peptides , suggesting they may have some degree of bioavailability.

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Potential hazards could include skin and eye irritation, as well as respiratory irritation .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. For example, if it shows promise as an anti-tubercular agent, further studies could be conducted to optimize its structure and improve its effectiveness .

properties

IUPAC Name

6-ethoxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-23-13-4-5-14-15(12-13)24-17(20-14)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZICKSXLZJSWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

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